molecular formula C9H11ClN2 B8694718 3-chloro-N-cyclobutylpyridin-2-amine

3-chloro-N-cyclobutylpyridin-2-amine

Cat. No.: B8694718
M. Wt: 182.65 g/mol
InChI Key: ISSNPIPSIYLFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-cyclobutylpyridin-2-amine is a substituted pyridine derivative featuring a chlorinated pyridine core and a cyclobutylamine substituent. These include a pyridine ring with a chlorine atom at position 3 and an amine group at position 2, modified by a cyclobutyl substituent. The cyclobutyl group likely influences steric and electronic properties, affecting intermolecular interactions and reactivity.

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

3-chloro-N-cyclobutylpyridin-2-amine

InChI

InChI=1S/C9H11ClN2/c10-8-5-2-6-11-9(8)12-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,11,12)

InChI Key

ISSNPIPSIYLFIF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=C(C=CC=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The substituent on the amine group significantly impacts physicochemical and structural behaviors. Key analogs and their properties are compared below:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Type Key Interactions/Properties Reference
3-Chloro-N-cyclobutylpyridin-2-amine C₉H₁₀ClN₂ 187.65* Cyclobutyl (4-membered ring) Hypothesized steric hindrance, moderate lipophilicity
3-Chloro-N-cyclopropylpyridin-2-amine C₈H₉ClN₂ 168.62 Cyclopropyl (3-membered ring) Smaller ring size reduces steric bulk; increased solubility
3-Chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine C₁₁H₁₀ClN₃ 219.67 Pyridinylmethyl Enhanced π-π stacking potential due to aromatic substituent
3-Bromo-5-chloropyridin-2-amine C₅H₃BrClN₂ 221.45 Bromine at position 5 Higher halogen density; stronger X···X interactions

*Calculated based on structural analogs.

Structural and Intermolecular Interactions

  • Hydrogen Bonding : The parent compound, 3-chloropyridin-2-amine, forms centrosymmetric cyclic dimers via N–H···N hydrogen bonds between amine and pyridine groups . Substitution with bulkier groups (e.g., cyclobutyl) may disrupt this dimerization, as seen in cyclopropyl analogs where smaller substituents retain partial hydrogen-bonding capacity .
  • Halogen Interactions : Chlorine at position 3 in 3-chloropyridin-2-amine participates in short Cl···Cl contacts (3.278 Å) , contributing to crystal packing. Brominated analogs (e.g., 3-bromo-5-chloropyridin-2-amine) exhibit stronger halogen-halogen interactions due to larger atomic radii .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.